

# A Comparative Analysis of Cbl-b Inhibitors in Clinical Development

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## Compound of Interest

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The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (Cbl-b) has emerged as a compelling immuno-oncology target due to its critical role as a negative regulator of T-cell and NK-cell activation.<sup>[1][2]</sup> Inhibition of Cbl-b is being explored as a therapeutic strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of the leading Cbl-b inhibitors currently in clinical trials: Nurix Therapeutics' NX-1607, HotSpot Therapeutics' HST-1011, and invIOs' APN401.

## Overview of Cbl-b Inhibitors in Clinical Trials

Currently, three distinct therapeutic agents targeting Cbl-b are undergoing clinical evaluation. NX-1607 and HST-1011 are orally bioavailable small molecule inhibitors, while APN401 is a cell therapy approach that utilizes siRNA to silence Cbl-b expression in peripheral blood mononuclear cells (PBMCs).

## Comparative Analysis of Clinical Trial Data

The following tables summarize the available clinical trial data for NX-1607, HST-1011, and APN401. It is important to note that these trials are in early phases, and direct cross-trial comparisons should be made with caution due to differences in study populations, tumor types, and trial designs.

### Table 1: Clinical Trial and Dosing Information

Inhibitor	Company	Clinical Trial Identifier	Phase	Modality	Dosing Regimen
NX-1607	Nurix Therapeutics	NCT05107674	Phase 1a/1b	Oral Small Molecule	Once-daily and twice-daily dosing regimens ranging from 5 mg to 80 mg total daily dose.[3]
HST-1011	HotSpot Therapeutics	NCT05662397	Phase 1/2	Oral Small Molecule	Monotherapy dose escalation and in combination with cemiplimab. [4][5]
APN401	invIOs	NCT03087591, NCT02166255	Phase 1b	Autologous Cell Therapy (siRNA)	Intravenous infusion of Cbl-b silenced PBMCs at different dose levels.[6]

**Table 2: Efficacy Data from Phase 1 Trials**

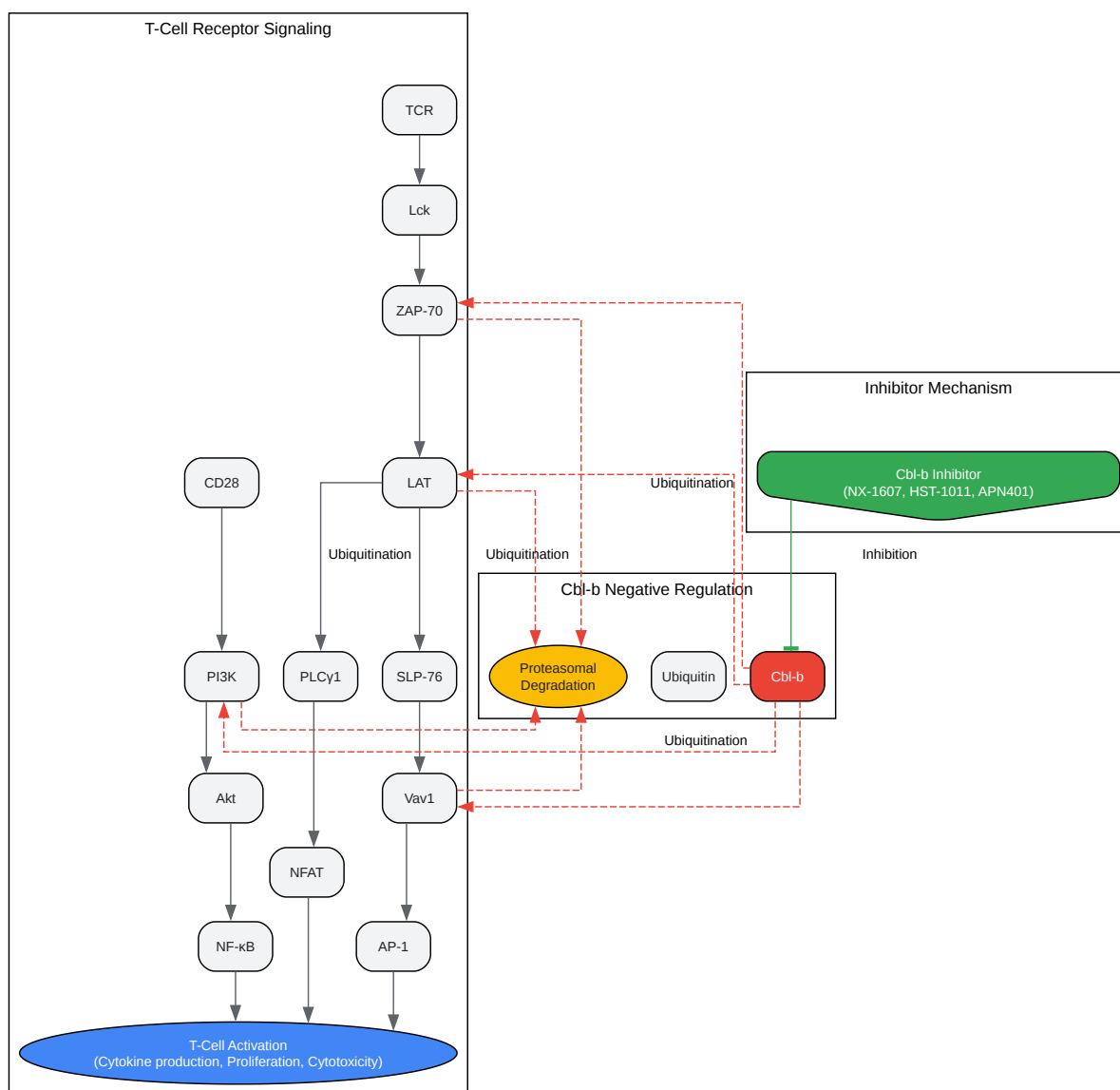
Inhibitor	Number of Patients (evaluable)	Tumor Types	Key Efficacy Results
NX-1607	82 (71 evaluable for response)	11 different solid tumor types, including MSS CRC and prostate cancer.[3]	Disease Control Rate (DCR) of 49.3%. [1][7] Confirmed partial response (PR) in a patient with microsatellite stable colorectal cancer (MSS CRC) treated for 27 months. [3] 6 out of 13 prostate cancer patients had PSA reductions of ≥50%. [3]
HST-1011	28	Diverse range of advanced solid tumors. [2][5]	Indications of clinical benefit, including tumor stasis or shrinkage, were observed in 10 of the 28 patients. [2][8]
APN401	11	Advanced solid tumors, including head and neck, colorectal, uveal melanoma, and small cell lung cancer.	Disease stabilization was achieved in 37.5% of patients. A median overall survival of 7.8 months was observed.

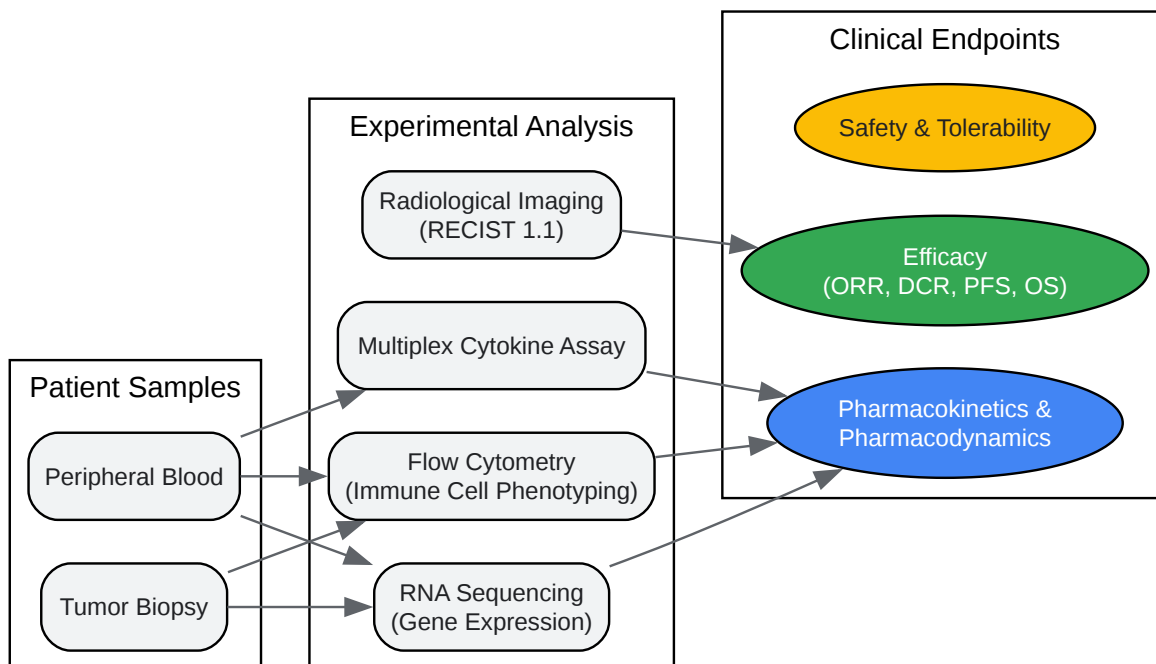
**Table 3: Safety and Tolerability**

Inhibitor	Key Safety Findings
NX-1607	Tolerable at pharmacologically active doses with a safety profile comparable to approved immuno-oncology agents.[3] Most adverse events were Grade 2 or less in severity.[3] Immune-related adverse events were observed in 6 patients.[3]
HST-1011	Generally well-tolerated with no dose-limiting toxicities.[2][5] The most frequent adverse events were gastrointestinal in nature.[2][8]
APN401	Favorable safety profile.[9] Mild chills were the most commonly observed related adverse event.[10] No grade 3 or 4 toxicities were observed.[6]

## Mechanism of Action and Signaling Pathway

Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor. By inhibiting Cbl-b, these novel therapies aim to lower the threshold for T-cell activation, leading to a more robust anti-tumor immune response.





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## References

- 1. Nurix Therapeutics Reports New Clinical Data from First-in-Class Oral CBL-B Inhibitor, NX-1607, Demonstrating Single-Agent Activity Across Multiple Tumor Types at the European Society for Medical Oncology (ESMO) Congress | Nurix Therapeutics, Inc. [[ir.nurixtx.com](http://ir.nurixtx.com)]
- 2. ClinicalTrials.gov [[clinicaltrials.gov](http://clinicaltrials.gov)]
- 3. lerner.ccf.org [[lerner.ccf.org](http://lerner.ccf.org)]
- 4. PB2099: A FIRST-IN-HUMAN PHASE 1 TRIAL OF NX-1607, A FIRST-IN-CLASS ORAL CBL-B INHIBITOR, IN PATIENTS WITH ADVANCED MALIGNANCIES INCLUDING RICHTER TRANSFORMATION DLBCL - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 5. clinicaltrials.eu [[clinicaltrials.eu](http://clinicaltrials.eu)]

- 6. [research.pasteur.fr](https://research.pasteur.fr) [[research.pasteur.fr](https://research.pasteur.fr)]
- 7. Nurix Therapeutics' NX-1607 Shows 49.3% Disease Control Rate in First-in-Class CBL-B Inhibitor Trial [[trial.medpath.com](https://trial.medpath.com)]
- 8. Multiple-Cytokine Profiling: A Novel Method for Early Prediction of the Efficacy of Sublingual Immunotherapy in Allergic Rhinitis Patients - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Nurix Therapeutics Presents Phase 1 NX-1607 Immune Activation | NRIX Stock News [[stocktitan.net](https://stocktitan.net)]
- 10. [clinicaltrials.eu](https://clinicaltrials.eu) [[clinicaltrials.eu](https://clinicaltrials.eu)]
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